methyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate
Description
Methyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate is a synthetic organic compound combining benzofuran and coumarin moieties. Its structure features a coumarin core (2H-chromen-2-one) substituted at the 4-position with a benzofuran group and at the 6-position with a methoxypropanoate ester.
The compound’s synthesis likely involves coupling reactions between substituted coumarins and benzofuran precursors, followed by esterification. Structural characterization methods, such as X-ray crystallography refined via SHELXL, would be critical for confirming its conformation and intermolecular interactions.
Properties
IUPAC Name |
methyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O6/c1-12(21(23)24-2)25-14-7-8-18-15(10-14)16(11-20(22)27-18)19-9-13-5-3-4-6-17(13)26-19/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIIEFAEEXKORM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize methyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate, we compare it with analogous compounds based on structural motifs and reported properties:
Coumarin-Benzofuran Hybrids
- Example: Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate Structural Differences: This analog has additional methoxy and methyl substituents on the benzofuran and coumarin rings, respectively. Impact: Increased steric bulk and electron-donating groups may alter solubility, bioavailability, and binding affinity to biological targets (e.g., enzymes or receptors).
Coumarin Derivatives with Ester Substituents
- Example: Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate (SID7969543) Structural Differences: Replaces the benzofuran group with a benzodioxin-isoquinoline system and uses an ethyl ester instead of methyl. The benzodioxin moiety could confer distinct electronic properties compared to benzofuran.
Benzofuran-Containing Esters
- Example: GSK4112 (1,1-dimethylethyl-N-[(4-chlorophenyl)methyl]-N-[(5-nitro-2-thienyl)methyl]glycinate) Structural Differences: Lacks the coumarin core but shares a benzofuran-related aromatic system with ester functionality.
Key Comparative Data (Hypothetical Table)
Note: Specific data for the target compound is sparse in the provided evidence; the table below extrapolates from structurally related analogs.
Research Findings and Implications
- Crystallographic studies using SHELX programs would clarify bond lengths and angles critical for stability.
- Activity Trends : Methyl esters generally exhibit faster metabolic clearance than ethyl analogs, which may influence pharmacokinetics. The absence of electron-withdrawing groups (e.g., nitro in GSK4112) suggests milder electronic effects compared to other benzofuran derivatives.
- Synthetic Challenges : Introducing multiple oxygenated groups (e.g., methoxy, ester) requires precise regioselective reactions, as seen in related coumarin syntheses.
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